molecular formula C21H41NO2 B14699867 N-(3-Hydroxypropyl)octadec-9-enamide CAS No. 26021-22-7

N-(3-Hydroxypropyl)octadec-9-enamide

Cat. No.: B14699867
CAS No.: 26021-22-7
M. Wt: 339.6 g/mol
InChI Key: UDZJZDBQGJPVOQ-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)octadec-9-enamide is a chemical compound with the molecular formula C21H41NO2. It is known for its hydrophobic properties and is often used in various industrial and scientific applications. This compound is part of a larger class of amides and is characterized by its long carbon chain and the presence of a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 3-aminopropanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)octadec-9-enamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the octadec-9-enamide chain can be reduced to form a saturated amide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive intermediate for further substitution.

Major Products

    Oxidation: The major product is N-(3-Oxopropyl)octadec-9-enamide.

    Reduction: The major product is N-(3-Hydroxypropyl)octadecanamide.

    Substitution: The major products depend on the substituent introduced, such as N-(3-Chloropropyl)octadec-9-enamide.

Scientific Research Applications

N-(3-Hydroxypropyl)octadec-9-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)octadec-9-enamide involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds, while the long carbon chain interacts with hydrophobic regions of membranes. This dual interaction can influence membrane fluidity and protein function, making it a valuable compound in various applications .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Hydroxypropyl)octadecanamide: Similar structure but lacks the double bond.

    N-(3-Chloropropyl)octadec-9-enamide: Similar structure but with a chlorine substituent instead of a hydroxyl group.

Uniqueness

N-(3-Hydroxypropyl)octadec-9-enamide is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts .

Properties

CAS No.

26021-22-7

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

N-(3-hydroxypropyl)octadec-9-enamide

InChI

InChI=1S/C21H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23/h9-10,23H,2-8,11-20H2,1H3,(H,22,24)

InChI Key

UDZJZDBQGJPVOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCO

Origin of Product

United States

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